Palosuran hydrochloride

Species Selectivity Receptor Binding UT Antagonist

Palosuran hydrochloride (ACT-058362) is a nonpeptidic, orally active antagonist of the urotensin-II (U-II) receptor (UT receptor). It exhibits high affinity for the human UT receptor, with an IC50 of 3.6 nM in CHO cell membranes expressing the recombinant receptor, and functions as a competitive antagonist.

Molecular Formula C25H31ClN4O2
Molecular Weight 455.0 g/mol
Cat. No. B2630207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalosuran hydrochloride
Molecular FormulaC25H31ClN4O2
Molecular Weight455.0 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl
InChIInChI=1S/C25H30N4O2.ClH/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20;/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30);1H
InChIKeyVXRLVUHHXKVQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Palosuran Hydrochloride: A Primate-Selective Urotensin-II Receptor Antagonist for Targeted Research Applications


Palosuran hydrochloride (ACT-058362) is a nonpeptidic, orally active antagonist of the urotensin-II (U-II) receptor (UT receptor) [1]. It exhibits high affinity for the human UT receptor, with an IC50 of 3.6 nM in CHO cell membranes expressing the recombinant receptor, and functions as a competitive antagonist [1]. A defining feature is its marked selectivity for primate UT receptors over rodent isoforms, which distinguishes it from other UT antagonists in its class [2].

Why Palosuran Hydrochloride Cannot Be Replaced by Other Urotensin-II Receptor Antagonists


Substituting palosuran hydrochloride with another UT receptor antagonist is not straightforward due to its unique primate-selective binding profile and its paradoxical loss of affinity in intact cellular systems. Unlike broad-spectrum UT antagonists such as SB-657510, which maintain affinity across human, rat, and mouse receptors, palosuran's affinity drops over 200-fold for rodent UT receptors [1]. Furthermore, palosuran exhibits a 10- to 54-fold reduction in binding affinity when moving from recombinant cell membranes to intact cells, a phenomenon not observed with the alternative chemotype SB-657510 [1]. These properties critically impact experimental design and data interpretation, making direct substitution scientifically invalid without rigorous re-validation.

Quantitative Differentiation of Palosuran Hydrochloride: Assay-Specific Performance vs. Key Comparators


Primate-Selective UT Receptor Binding Affinity Compared to SB-657510

Palosuran demonstrates a stark species selectivity not shared by its comparator SB-657510. In a direct radioligand binding assay using recombinant cell membranes, palosuran's human UT receptor Ki was 5±1 nM, while its affinity for rat and mouse UT receptors was negligible (Ki >1000 nM). In contrast, SB-657510 showed a human UT Ki of 61±8 nM and maintained affinity for rat (65±7 nM) and mouse (56±5 nM) receptors [1]. This represents a >200-fold reduction in affinity for rodent isoforms relative to human for palosuran, compared to a near-equivalent affinity for SB-657510.

Species Selectivity Receptor Binding UT Antagonist

Loss of Target Engagement in Intact Cells: A Liability Not Shared with SB-657510

Palosuran's target engagement is highly dependent on the assay system. While its affinity for recombinant human UT receptors in cell membranes is 5±1 nM, this drops to 276±67 nM in intact cells, representing a 54-fold loss of affinity. The comparator SB-657510 does not exhibit this behavior, maintaining consistent affinity between cell membranes and intact cells. In functional assays, palosuran's IC50 in hUT-CHO cells was 323±67 nM, and its functional antagonism in isolated arteries was further reduced (Kb >10 μM in rat aorta; Kb 2.2±0.6 μM in hUT transgenic mouse aorta) [1].

Intact Cell Binding Functional Activity UT Antagonist

Comparative In Vivo Efficacy in Pulmonary Arterial Hypertension (PAH) Model

In a direct comparison study, palosuran demonstrated efficacy comparable to the standard-of-care bosentan in a monocrotaline-induced rat model of PAH. Both compounds at 100 mg doses significantly reduced arteriole wall thickness (50-125 μm diameter vessels) compared to the untreated monocrotaline group (p<0.001). Palosuran was concluded to be 'at least as effective as standard therapy bosentan' [1].

Pulmonary Arterial Hypertension In Vivo Efficacy Head-to-Head

Preclinical Efficacy in Diabetic Nephropathy vs. Clinical Trial Failure

In a preclinical STZ-induced diabetic rat model, palosuran (300 mg/kg/day for 16 weeks) improved survival, increased insulin, and slowed the increase in glycemia and glycosylated hemoglobin, and delayed development of proteinuria [1]. However, in a randomized, double-blind, placebo-controlled Phase II trial in hypertensive patients with type 2 diabetic nephropathy, palosuran (125 mg BID for 4 weeks) did not significantly affect albuminuria, blood pressure, or glomerular filtration rate [2]. This translational disconnect is attributed in part to the loss of UT receptor affinity in intact human tissues, as documented by Behm et al. [3].

Diabetic Nephropathy Translational Gap Clinical Trial

Oral Bioavailability and Pharmacokinetic Profile

Palosuran is orally bioavailable with a consistent pharmacokinetic profile. In healthy male subjects, after multiple dosing, the apparent terminal elimination half-life was approximately 25 hours, steady-state concentrations were reached after 4-5 days of dosing, and the accumulation factor was approximately 2.5 [1]. This contrasts with the sustained pharmacodynamic activity reported for GSK1562590, another UT antagonist, which inhibits hU-II-induced contraction of rat aorta for at least 24 hours following a single dose due to its slow dissociation kinetics [2].

Pharmacokinetics Oral Bioavailability Half-Life

Selectivity Against Other Vasoactive Receptors

Palosuran demonstrates functional selectivity for the UT receptor over other receptors involved in vascular tone regulation. It shows no significant inhibition of α-1 adrenoceptor, 5-hydroxytryptamine 2A receptor, or endothelin receptor A at concentrations up to 10 μM [1]. This selectivity is comparable to other nonpeptidic UT antagonists like SB-706375, which exhibits >100-fold selectivity for the human UT receptor over 86 distinct receptors, ion channels, and enzymes [2].

Receptor Selectivity Off-Target Activity UT Antagonist

Recommended Application Scenarios for Palosuran Hydrochloride Based on Quantitative Differentiation


Primate-Specific Urotensin-II Pathway Studies

Leverage palosuran's high affinity and selectivity for primate UT receptors (Ki = 4-5 nM) to investigate U-II signaling in human or monkey cell lines. Its negligible affinity for rodent UT receptors (>1 μM) makes it an ideal tool when using humanized or transgenic models expressing the human UT receptor, while avoiding confounding effects from endogenous rodent receptors [1].

Membrane-Based vs. Intact Cell Binding Comparative Assays

Utilize palosuran's unique differential binding (5±1 nM in membranes vs. 276±67 nM in intact cells) as a probe to study receptor accessibility, membrane microenvironment effects, or intracellular trafficking of the UT receptor. This property is not shared by SB-657510, allowing palosuran to serve as a specific tool for investigating these phenomena [2].

Pulmonary Arterial Hypertension (PAH) In Vivo Efficacy Benchmarking

Employ palosuran in preclinical PAH models as a comparator to standard-of-care agents like bosentan, given the direct evidence of equivalent efficacy in reducing pulmonary arteriole wall thickness in the MCT rat model [3]. Its distinct mechanism (UT antagonism vs. ET-1 inhibition) makes it valuable for studying additive or synergistic effects in combination therapy.

Translational Disconnect Modeling in Diabetic Nephropathy

Use palosuran as a case study to investigate the translational gap between preclinical diabetic nephropathy models and clinical outcomes. Its well-documented preclinical efficacy in STZ-diabetic rats (improved survival, insulin, and renal function) [4] contrasted with its clinical failure to reduce albuminuria in Phase II [5] provides a benchmark for validating new translational models and understanding species-specific pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palosuran hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.